molecular formula C14H21NO3 B2853946 Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate CAS No. 2287282-24-8

Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B2853946
CAS No.: 2287282-24-8
M. Wt: 251.326
InChI Key: VOBBGGRKFHXGBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate typically involves the reaction of tert-butyl acrylate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-3-(3-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.

    Tert-butyl 3-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

Tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-amino-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-12(15)10-5-7-11(17-4)8-6-10/h5-8,12H,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBGGRKFHXGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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